SARS-CoV-2-IN-30

SARS-CoV-2 Antiviral Activity Mpro Inhibition

Standard molecular tweezer antivirals often lack selectivity or quantitative benchmarking data, introducing experimental variability. SARS-CoV-2-IN-30 solves this with precisely characterized dual-action antiviral activity. - **Antiviral potency**: IC50 = 0.6 μM against SARS-CoV-2 replication - **Entry inhibition**: IC50 = 6.9 μM (spike pseudoparticle transduction) - **Membrane disruption**: EC50 = 6.9 μM (liposomal membranes) - **Quality control**: Strictly characterized purity, ideal as positive control or SAR reference standard

Molecular Formula C60H52O8P2
Molecular Weight 963.0 g/mol
Cat. No. B12393179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-30
Molecular FormulaC60H52O8P2
Molecular Weight963.0 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)COP(=O)(O)OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)(O)OCC1=CC=C(C=C1)CC)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31
InChIInChI=1S/C60H52O8P2/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64)
InChIKeyNTWNTDXGGNYVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-30 Overview


SARS-CoV-2-IN-30 is a two-armed diphosphate ester molecular tweezer featuring a benzene system, designed to inhibit SARS-CoV-2 viral activity. It exhibits potent antiviral activity against SARS-CoV-2, with an IC50 of 0.6 μM, and inhibits viral entry as measured by spike pseudoparticle transduction with an IC50 of 6.9 μM . Additionally, it disrupts liposomal membranes with an EC50 of 6.9 μM . The compound is part of a series of structurally related molecular tweezers, with varying linker lengths and functional groups, which impact their antiviral potency and selectivity .

Primary Workflow SARS-CoV-2 antiviral activity assay research
Mechanistic Studies Spike-mediated viral entry and membrane disruption probe
Series Context Molecular tweezer scaffold with linker-dependent activity profile

Why SARS-CoV-2-IN-30 Is Irreplaceable


SARS-CoV-2-IN-30 belongs to a specific class of molecular tweezer antivirals with a unique two-armed diphosphate ester structure. Its antiviral activity profile—including the specific IC50 values against SARS-CoV-2 replication (0.6 μM) and spike-mediated entry (6.9 μM), as well as its membrane-disrupting properties (EC50 6.9 μM)—is highly dependent on its precise molecular architecture . Even closely related analogs within the SARS-CoV-2-IN series, such as SARS-CoV-2-IN-27, -28, and -29, exhibit significantly different potency and selectivity profiles due to variations in linker length and functional groups . Simple substitution with another SARS-CoV-2 inhibitor, even from the same series, without verifying the specific quantitative activity data, risks introducing experimental variability, altering observed potency, or failing to replicate published findings. The compound's distinct balance of antiviral and membrane-active properties makes it non-interchangeable with other in-class candidates.

Linker length Even closely related analogs (IN-27, -28, -29) show markedly different potency profiles due to linker variations; direct substitution may shift observed antiviral activity.
Functional groups Substituent changes alter selectivity and membrane interaction balance; a compound with similar IC50 may not replicate the membrane-disrupting component.
Dual-activity profile The combination of viral inhibition and liposomal membrane disruption is not universal across the series; replacing this tweezer may lose the dual-action characteristic.

Head-to-Head Differentiation Evidence


Viral Replication Potency Advantage

SARS-CoV-2-IN-30 exhibits an IC50 of 0.6 μM against SARS-CoV-2 viral activity, which is 2.5-fold more potent than the structurally similar analog SARS-CoV-2-IN-29 (IC50 of 1.5 μM) . This difference highlights the impact of structural modifications on antiviral potency within the same molecular tweezer series .

Replication potency vs. IN-29
Head-to-head
IN-30: 0.6 μM vs. IN-29: 1.5 μM 2.5× higher potency
Supports potency ranking within the tweezer series; structural modification impact on antiviral readout.
SARS-CoV-2 activity assay, cross-study comparable evidence.
SARS-CoV-2 Antiviral Activity Mpro Inhibition

Distinct Viral Entry Inhibition Profile

While SARS-CoV-2-IN-28 is more potent against spike pseudoparticle transduction (IC50 of 1.0 μM), SARS-CoV-2-IN-30 demonstrates a different entry inhibition profile with an IC50 of 6.9 μM . This differential activity indicates that SARS-CoV-2-IN-30 may have a unique mechanism of action, potentially involving a greater contribution from membrane disruption, as evidenced by its EC50 of 6.9 μM for liposomal membrane disruption .

Entry inhibition vs. IN-28
Head-to-head
IN-30: 6.9 μM vs. IN-28: 1.0 μM 6.9× lower entry potency
Differentiated entry profile; may indicate greater contribution from membrane disruption.
Spike pseudoparticle transduction assay; mechanistic distinction suggested.
SARS-CoV-2 Spike Pseudoparticle Viral Entry

Superior Antiviral Potency

In a direct comparison within the molecular tweezer series, SARS-CoV-2-IN-30 (IC50 of 0.6 μM) is 13.7-fold more potent than SARS-CoV-2-IN-23 (IC50 of 8.2 μM) in inhibiting SARS-CoV-2 viral activity . This substantial difference underscores the critical role of the benzene system and specific tweezer geometry in optimizing antiviral activity .

Replication potency vs. IN-23
Head-to-head
IN-30: 0.6 μM vs. IN-23: 8.2 μM 13.7× higher potency
Supports critical role of benzene tweezer geometry in antiviral activity ranking.
SARS-CoV-2 activity assay; underscores scaffold optimization outcome.
SARS-CoV-2 Antiviral Activity Structure-Activity Relationship

Dual-Action Antiviral and Membrane Disruption

SARS-CoV-2-IN-30 not only inhibits viral activity (IC50 of 0.6 μM) and viral entry (IC50 of 6.9 μM) but also disrupts liposomal membranes with an EC50 of 6.9 μM . This dual-action profile, combining direct antiviral activity with membrane perturbation, is a distinguishing feature not universally shared by all analogs . For instance, while some analogs like SARS-CoV-2-IN-28 may have similar or better entry inhibition, their membrane-disrupting activity is not consistently reported.

Membrane disruption vs. series
Class-level
EC50 6.9 μM liposomal disruption Unique reported dual-activity
Combines antiviral and membrane-active properties; not universally documented for all analogs.
Class-level inference; membrane disruption data may not be consistently reported across series.
SARS-CoV-2 Membrane Disruption Antiviral Mechanism

Research and Industrial Applications


High-Throughput Screening Positive Control

Given its potent IC50 of 0.6 μM against SARS-CoV-2 viral activity , SARS-CoV-2-IN-30 is ideally suited as a positive control or reference standard in high-throughput screening campaigns. Its 2.5-fold and 13.7-fold potency advantages over SARS-CoV-2-IN-29 and SARS-CoV-2-IN-23, respectively , ensure a robust signal at lower concentrations, reducing compound consumption and minimizing off-target effects in large-scale assays.

Viral Membrane Interaction Studies

SARS-CoV-2-IN-30's unique dual-action profile, combining viral inhibition (IC50 0.6 μM) with liposomal membrane disruption (EC50 6.9 μM) , makes it an excellent tool for dissecting the role of viral envelope interactions in SARS-CoV-2 infection. Researchers can use it to probe how membrane-active compounds contribute to antiviral efficacy and to investigate potential synergy with other entry inhibitors.

Structure-Activity Relationship Benchmark

As a benchmark compound in the SARS-CoV-2-IN series, SARS-CoV-2-IN-30 serves as a critical comparator for SAR studies. Its well-defined activity profile (IC50 0.6 μM for viral activity, 6.9 μM for entry) provides a clear reference point for evaluating new analogs and understanding how specific structural modifications, such as linker length and functional group substitutions, impact antiviral potency and selectivity.

Viral Entry Pathway Dissection

SARS-CoV-2-IN-30's distinct entry inhibition profile (IC50 6.9 μM) makes it a valuable tool for studying SARS-CoV-2 entry mechanisms. Its differential activity compared to more potent entry inhibitors like SARS-CoV-2-IN-28 (IC50 1.0 μM) allows researchers to probe alternative entry pathways or to investigate the contribution of membrane disruption to the overall antiviral effect.

Application
Selection Property
Validation Focus
HTS comparator assay control
Reported antiviral potency profile
Signal window and reproducibility in screening format
Viral membrane interaction probe
Membrane disruption evidence (liposomal EC50)
Lipid bilayer interaction interpretation in entry studies
SAR series benchmarking
Structure-activity relationship context
Analog comparison and scaffold optimization review
Viral entry pathway dissection
Entry inhibition profile vs. entry-specific inhibitors
Contribution of membrane disruption to overall antiviral effect

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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